5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine
Overview
Description
5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,6-diaminopyrimidine with ethyl iodide and piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine: Lacks the ethyl group, which may affect its binding affinity and activity.
5-Ethyl-4-methyl-2-pyrimidinamine: Lacks the piperidinyl group, which may influence its solubility and reactivity.
6-(1-Piperidinyl)-2-pyrimidinamine: Lacks both the ethyl and methyl groups, potentially altering its chemical properties and applications.
Uniqueness
5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is unique due to the presence of both ethyl and piperidinyl groups, which can enhance its binding interactions and provide distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-ethyl-4-methyl-6-piperidin-1-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-3-10-9(2)14-12(13)15-11(10)16-7-5-4-6-8-16/h3-8H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJXMWWKWVHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCCCC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651067 | |
Record name | 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-63-7 | |
Record name | 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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